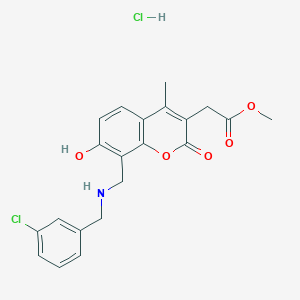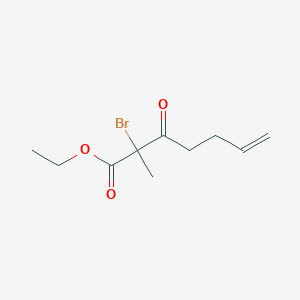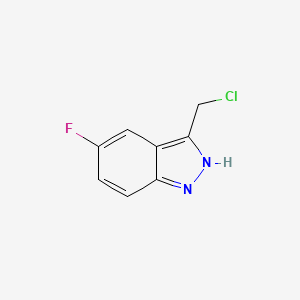
C17H22ClFN2O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C17H22ClFN2O3 is a complex organic molecule that has garnered significant interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C17H22ClFN2O3 typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. Common synthetic routes may include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a halogen atom with a nucleophile under controlled conditions.
Oxidation and Reduction Reactions: These steps are crucial for introducing or modifying functional groups within the molecule.
Coupling Reactions: These reactions are used to join two or more molecular fragments to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include:
Batch Processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method involves the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
C17H22ClFN2O3: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can alter the compound’s chemical properties.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学的研究の応用
C17H22ClFN2O3: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of C17H22ClFN2O3 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
C17H22ClFN2O3: can be compared with other similar compounds based on its structural features and chemical properties. Some similar compounds include:
C17H22ClFN2O2: This compound has a similar structure but lacks one oxygen atom, which can significantly alter its chemical properties and reactivity.
C17H22ClFN2O4: This compound has an additional oxygen atom, which can affect its solubility and stability.
C17H21ClFN2O3: This compound has one less hydrogen atom, which can influence its acidity and basicity.
The uniqueness of This compound
特性
分子式 |
C17H22ClFN2O3 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-fluorophenoxy)propanamide;hydrochloride |
InChI |
InChI=1S/C17H21FN2O3.ClH/c1-12(23-14-8-6-13(18)7-9-14)17(21)19-11-15(20(2)3)16-5-4-10-22-16;/h4-10,12,15H,11H2,1-3H3,(H,19,21);1H |
InChIキー |
QYSYQGWWPLGMAR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC(C1=CC=CO1)N(C)C)OC2=CC=C(C=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B12628638.png)
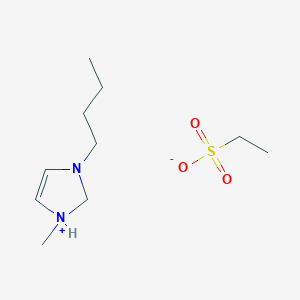

![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12628665.png)
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12628673.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12628677.png)

![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one](/img/structure/B12628679.png)
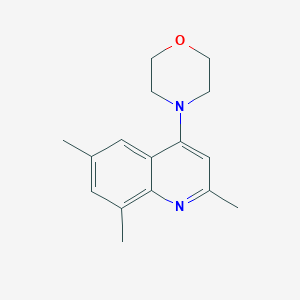
![1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12628693.png)
